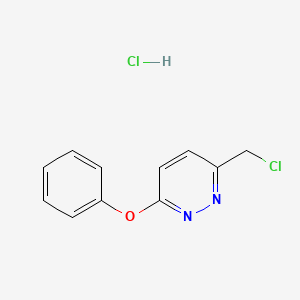

3-(Chloromethyl)-6-phenoxypyridazine hydrochloride

Descripción

Propiedades

IUPAC Name |

3-(chloromethyl)-6-phenoxypyridazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O.ClH/c12-8-9-6-7-11(14-13-9)15-10-4-2-1-3-5-10;/h1-7H,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKVSPRPAHBTFLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NN=C(C=C2)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427380-06-0 | |

| Record name | Pyridazine, 3-(chloromethyl)-6-phenoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427380-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Métodos De Preparación

Oxidation of 3-Methylpyridine to 3-Picolinic Acid

- Raw Material: 3-methylpyridine (3-picoline)

- Oxidizing Agent: Potassium permanganate (KMnO4)

- Solvent: Water

- Conditions: The molar ratio of 3-methylpyridine to potassium permanganate is maintained between 1:2.1 to 1:2.3. The reaction is conducted at 85–90°C for 30 minutes.

- pH Adjustment: After oxidation, the reaction mixture is acidified to pH 3–4 using 2 mol/L hydrochloric acid.

- Isolation: Cooling and filtration yield 3-picolinic acid.

This step efficiently converts the methyl group to a carboxylic acid with good yield and purity.

Esterification to Methyl 3-Picolinate

- Reagents: 3-picolinic acid and methanol

- Catalyst: Acidic condition (e.g., sulfuric acid)

- Molar Ratio: Acid to methanol is 1:1.3

- Process: The acid is refluxed with methanol under acidic conditions to form the methyl ester.

Reduction to 3-Pyridinemethanol

- Reducing Agent: Sodium borohydride (NaBH4)

- Catalyst: Lewis acid such as aluminum chloride (AlCl3)

- Solvent: A mixture of tetrahydrofuran (THF) and toluene in a 1:1 volume ratio

- Molar Ratios: Methyl ester to NaBH4 is approximately 1:4–5

- Conditions: The reaction is carried out at 0–5°C with stirring for 3–4 hours until completion (monitored by thin-layer chromatography).

This step selectively reduces the ester to the corresponding alcohol.

Chlorination to 3-(Chloromethyl)pyridine Hydrochloride

- Chlorinating Agent: Thionyl chloride (SOCl2)

- Solvent: Methanol or inert organic solvents such as toluene

- Molar Ratio: Alcohol to thionyl chloride is 1:1.1–1.3

- Conditions: Reaction is performed at room temperature (around 25°C) with stirring.

- Product Isolation: The chloromethylpyridine hydrochloride initially forms as an oily semi-solid, which crystallizes upon vacuum application or nitrogen purging. The solid product is isolated by filtration.

This step converts the hydroxymethyl group to a chloromethyl group, forming the hydrochloride salt directly.

- The elimination of preliminary formation of hydroxyalkyl pyridinium hydrochloride simplifies the process and reduces hazardous byproducts such as HCl gas.

- Use of a slight excess of thionyl chloride minimizes reagent waste and environmental hazards.

- The reaction medium often includes inert organic solvents (e.g., toluene, THF) to improve handling and product purity.

- The process yields a highly pure crystalline product suitable for pharmaceutical applications.

| Step | Reaction | Reagents & Conditions | Molar Ratios | Temperature | Yield & Notes |

|---|---|---|---|---|---|

| 1 | Oxidation of 3-methylpyridine to 3-picolinic acid | KMnO4 in water, acidification with HCl | 1 : 2.1–2.3 (substrate:KMnO4) | 85–90°C, 30 min | High yield; acidified to pH 3–4 |

| 2 | Esterification to methyl 3-picolinate | Methanol, acid catalyst | 1 : 1.3 (acid:methanol) | Reflux | Efficient ester formation |

| 3 | Reduction to 3-pyridinemethanol | NaBH4, AlCl3 catalyst, THF/toluene | 1 : 4–5 (ester:NaBH4) | 0–5°C, 3–4 h | Selective reduction, monitored by TLC |

| 4 | Chlorination to 3-(chloromethyl)pyridine hydrochloride | Thionyl chloride, methanol or toluene | 1 : 1.1–1.3 (alcohol:SOCl2) | ~25°C | Oily semi-solid to crystalline solid; ~80% molar yield |

- The oxidation and esterification steps are well-established with reproducible yields and purity, as detailed in patent CN105085377A (2015).

- The reduction step benefits from the use of Lewis acid catalysts to enhance selectivity and conversion efficiency.

- The chlorination step, according to US Patent 5942625A (1998), avoids the formation of HCl gas by direct reaction of the alcohol with thionyl chloride in an inert solvent, improving safety and environmental profile.

- The overall process yields 3-(chloromethyl)pyridine hydrochloride with high purity suitable for pharmaceutical intermediate use.

The preparation of 3-(chloromethyl)-6-phenoxypyridazine hydrochloride involves a multi-step synthetic route adapted from chloromethylpyridine hydrochloride synthesis. Key steps include oxidation of methylpyridine to picolinic acid, esterification, reduction to alcohol, and chlorination to the chloromethyl hydrochloride. Optimized reaction conditions, use of appropriate catalysts, and solvent choices contribute to high yields and purity. The process improvements reduce hazardous byproducts and simplify production, making it suitable for pharmaceutical manufacturing.

Análisis De Reacciones Químicas

Types of Reactions

3-(Chloromethyl)-6-phenoxypyridazine hydrochloride can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: The major product is the corresponding methyl derivative.

Aplicaciones Científicas De Investigación

3-(Chloromethyl)-6-phenoxypyridazine hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals and as a building block for various functional materials.

Mecanismo De Acción

The mechanism of action of 3-(Chloromethyl)-6-phenoxypyridazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. This covalent modification can disrupt normal cellular processes, leading to the compound’s biological effects.

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name: 3-(Chloromethyl)-6-phenoxypyridazine hydrochloride

- CAS No.: 1420865-79-7

- Molecular Formula : C₅H₅Cl₃N₂ (MW: 199.47)

- Purity : ≥95% (typical commercial grade)

- Primary Use : Pharmaceutical intermediate, particularly in custom synthesis for drug discovery .

This compound features a pyridazine core substituted with a chloromethyl group at position 3 and a phenoxy group at position 6, with a hydrochloride counterion. Its reactivity is influenced by the electron-withdrawing chlorine and the aromatic phenoxy group, making it a versatile intermediate in medicinal chemistry.

Comparison with Structural Analogs

Substituent Variations on Pyridazine Core

Key Observations :

- Substituent Effects: Chloromethyl vs. Sulfonamide: The chloromethyl group in the target compound enhances electrophilicity for nucleophilic substitution reactions, while sulfachlorpyridazine’s sulfanilamide group confers antibacterial properties . Phenoxy vs. Piperidinyloxy: The phenoxy group (electron-withdrawing) contrasts with the piperidinyloxy group (bulky, basic), affecting solubility and receptor binding in drug design .

Analytical Characterization

- LCMS Data: Target Compound: No direct data, but analogs like 6-(chloromethyl)-3-methylisoxazolo[5,4-b]pyridine HCl show [M+H]+ at 182.9 . 3-(Chloromethyl)isothiazole: Characterized by ¹H NMR (δ 4.73 ppm for CH₂Cl) and LCMS retention time 0.74 min , providing benchmarks for method development.

Actividad Biológica

3-(Chloromethyl)-6-phenoxypyridazine hydrochloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its structure, characterized by a chloromethyl group and a phenoxy moiety attached to a pyridazine ring, suggests various mechanisms of action that could be explored for therapeutic applications.

- Molecular Formula : C11H10ClN3O

- Molecular Weight : 235.67 g/mol

- CAS Number : 1427380-06-0

The compound's unique structural features may contribute to its biological activity, including interactions with specific enzymes or receptors in biological systems.

Anticancer Activity

Preliminary investigations into the anticancer potential of pyridazine derivatives suggest that they may inhibit cell proliferation and induce apoptosis in cancer cell lines. A notable study found that certain pyridazine compounds effectively reduced the viability of human cancer cells through mechanisms involving cell cycle arrest and apoptosis induction. The exact pathways for this compound remain to be elucidated but could mirror those observed in related compounds.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, related pyridazine derivatives have been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis. This inhibition can lead to reduced nucleotide synthesis, which is particularly relevant in rapidly dividing cells, such as those found in tumors.

Case Studies

- Cell Proliferation Inhibition : A study evaluated the effects of similar pyridazine compounds on A431 vulvar epidermal carcinoma cells. Results indicated significant inhibition of cell migration and invasion, suggesting potential for therapeutic development against metastatic cancer .

- Antimicrobial Screening : In a comparative study, several pyridazine derivatives were tested against Gram-positive and Gram-negative bacteria. The results demonstrated varying degrees of antimicrobial activity, underscoring the potential of these compounds in developing new antibiotics .

The biological activity of this compound may involve several mechanisms:

- Enzyme Interaction : The chloromethyl group may facilitate nucleophilic attack by thiol groups in proteins, potentially altering their function.

- Nucleic Acid Interference : Similar compounds have shown the ability to intercalate into DNA or RNA, disrupting replication and transcription processes.

- Signal Transduction Modulation : The phenoxy group could influence signal transduction pathways by interacting with membrane receptors.

Data Table: Biological Activities of Pyridazine Derivatives

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 3-(Chloromethyl)-6-phenoxypyridazine hydrochloride?

- Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, a multi-step approach involves halogenation of pyridazine derivatives followed by phenoxy group introduction (e.g., using Pd-catalyzed cross-coupling) and chloromethylation. Evidence from similar compounds suggests that intermediates like 6-phenoxypyridazine may be functionalized using chloromethylating agents (e.g., chloromethyl chloride) under controlled conditions . Low yields (2–5%) reported in analogous syntheses highlight the need for optimizing reaction parameters like temperature, solvent polarity, and catalyst loading .

Q. Which analytical techniques are critical for characterizing purity and structure?

- Answer :

- NMR spectroscopy : For confirming chloromethyl (-CH2Cl) and phenoxy aromatic proton environments.

- HPLC-MS : To assess purity and detect trace intermediates (e.g., unreacted pyridazine derivatives) .

- X-ray crystallography : Structural studies of related chlorinated pyridazines reveal intermolecular interactions (e.g., halogen bonding) that influence crystallinity .

Q. What safety protocols are essential during handling and storage?

- Answer :

- Handling : Use PPE (gloves, goggles) to avoid dermal/ocular exposure. Work in a fume hood to prevent inhalation of fine particles .

- Storage : Store in airtight containers at 2–8°C to minimize hydrolysis of the chloromethyl group. Stability studies on similar compounds indicate sensitivity to moisture and light .

- Waste disposal : Segregate halogenated waste and consult certified disposal services to comply with environmental regulations .

Advanced Research Questions

Q. How can researchers address low yields in the chloromethylation step?

- Answer :

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reagent solubility and reaction rates .

- Catalyst screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems .

- Reaction monitoring : Real-time FTIR or GC-MS can identify side products (e.g., over-alkylation), enabling rapid parameter adjustments .

Q. What mechanistic insights explain the reactivity of the chloromethyl group in cross-coupling reactions?

- Answer : The chloromethyl group acts as an electrophilic site, facilitating nucleophilic substitution (SN2) or transition metal-catalyzed couplings (e.g., Suzuki-Miyaura). Structural data from related compounds show that steric hindrance from the phenoxy group can slow reactivity, requiring bulky ligands (e.g., XPhos) to enhance catalytic efficiency . Kinetic studies suggest that leaving-group ability (Cl⁻) and solvent dielectric constants significantly influence reaction pathways .

Q. How do structural modifications impact biological or catalytic activity?

- Answer :

- Phenoxy substituents : Electron-donating groups (e.g., -OCH3) on the phenoxy ring enhance stability but reduce electrophilicity .

- Chloromethyl replacement : Replacing -CH2Cl with -CF3 or -CH2Br alters solubility and reactivity in organometallic applications .

- Crystallographic data : Packing interactions (e.g., π-stacking) in derivatives correlate with melting points and bioavailability .

Q. How should researchers resolve contradictions in reported spectral data?

- Answer :

- NMR discrepancies : Deuterated solvent effects (e.g., DMSO vs. CDCl3) can shift proton signals. Validate assignments using 2D techniques (COSY, HSQC) .

- HPLC retention times : Column chemistry (C18 vs. phenyl-hexyl) and mobile phase pH may alter elution profiles. Cross-validate with LC-MS .

Methodological Recommendations

- Synthetic optimization : Use Design of Experiments (DoE) to systematically vary temperature, stoichiometry, and solvent .

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH) to identify hydrolytic degradation products .

- Computational modeling : DFT calculations can predict reaction pathways and transition states for chloromethyl group reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.